5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Heterocycles
- Fischer Cyclization : Alekseyev, Amirova, and Terenin (2015) developed a synthesis method for heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework using Fischer indole cyclization. This method is notable for its ability to build a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents from available starting materials (Alekseyev, Amirova, & Terenin, 2015).
Antibacterial Activity
- Pyrrolopyridine Analogs of Nalidixic Acid : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized by Toja, Kettenring, Goldstein, and Tarzia (1986), starting from ethyl 5-methyl-2-aminopyrrole-3-carboxylate. One of the compounds synthesized exhibited antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Synthesis of Analogues
- Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridines : Nechayev, Gorobets, Kovalenko, and Tolmachev (2013) reported an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. This method was applied to synthesize a range of N6-substituted analogues, demonstrating its applicability for different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Synthesis of Natural Alkaloids
- Synthesis of Variolin B and Deoxyvariolin B : Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) used 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the synthesis of natural alkaloids. This process involved selective and sequential C-N, C-C, and C-O palladium-mediated functionalization to synthesize variolin B, a significant marine alkaloid (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Rearrangement Processes
- Rearrangement of Pyrrolo[3,2-b]pyridin-2-one Derivatives : Jones and Phipps (1974) studied the rearrangement of tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one. This research elucidated mechanisms for the rearrangement and provided insight into the chemistry of these compounds (Jones & Phipps, 1974).
Synthesis of Nucleosides
- Pyrrolopyrimidine Nucleosides : Hinshaw, Gerster, Robins, and Townsend (1969) synthesized a series of 4,5-disubstituted-7-(β-d-ribofuranosyl)pyrrolo[2,3-d]pyrimidines related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. This work explored the chemical synthesis and potential biochemical significance of these tubercidin derivatives (Hinshaw, Gerster, Robins, & Townsend, 1969).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s suggested that similar compounds inhibit the activity of fibroblast growth factor receptors, thereby disrupting cellular signaling pathways .
Biochemical Pathways
Inhibition of fibroblast growth factor receptors can affect multiple downstream pathways, including the mapk/erk pathway, pi3k/akt pathway, and plcγ pathway .
Result of Action
Inhibition of fibroblast growth factor receptors can lead to decreased cell proliferation and increased apoptosis .
Safety and Hazards
Future Directions
The future research directions for “5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of tumors .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with FGFRs . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . The interaction of this compound with these receptors can influence these processes .
Cellular Effects
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These derivatives can also significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to these receptors, the compound can inhibit their activity, thereby affecting downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINRLXRPPSXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654010 | |
Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-52-9 | |
Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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